2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide
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Description
“2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been found in many potent biologically active compounds .
Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, thiazole derivatives have been known to undergo various chemical reactions .Mechanism of Action
Target of Action
The compound, 2,4-dichloro-5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide, belongs to the class of 2,4-disubstituted thiazoles . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazole derivatives are known to interact with various targets to induce their biological effects .
Mode of Action
The biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, could potentially be influenced by environmental factors .
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S2/c1-10-7-14(13(17)8-12(10)16)24(21,22)19-9-11-3-2-5-20(11)15-18-4-6-23-15/h4,6-8,11,19H,2-3,5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFILBRYOMHEDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCCN2C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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